molecular formula C23H21N3O3S B12024969 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 767313-96-2

4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12024969
CAS No.: 767313-96-2
M. Wt: 419.5 g/mol
InChI Key: WBWARFZFWUGGAU-BUVRLJJBSA-N
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Preparation Methods

The synthesis of 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the reaction of 3-toluidine with carbon disulfide to form a carbothioyl intermediate, which is then reacted with hydrazine to produce the carbohydrazonoyl derivative. This intermediate is further reacted with 4-methoxybenzoic acid under specific conditions to yield the final product .

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives with modified functional groups.

Scientific Research Applications

4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism by which 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate exerts its effects is not fully understood. it is believed to interact with molecular targets through its functional groups, potentially inhibiting enzymes or binding to specific proteins. The pathways involved may include disruption of cellular processes or interference with metabolic pathways, depending on the context of its application .

Comparison with Similar Compounds

Similar compounds to 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate include:

These compounds share similar structural features but differ in their substituent groups, which can affect their chemical reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and reactivity compared to its analogs.

Properties

CAS No.

767313-96-2

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H21N3O3S/c1-16-4-3-5-19(14-16)25-23(30)26-24-15-17-6-10-21(11-7-17)29-22(27)18-8-12-20(28-2)13-9-18/h3-15H,1-2H3,(H2,25,26,30)/b24-15+

InChI Key

WBWARFZFWUGGAU-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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